

Application Note: Quantification of Acefylline Methylsilanol Mannuronate in Formulations by HPLC

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Compound of Interest

Compound Name: *Xantalgosil C*

Cat. No.: *B1169731*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of the acefylline moiety within Acefylline Methylsilanol Mannuronate in cosmetic and pharmaceutical formulations. Due to the absence of a strong chromophore in the methylsilanol mannuronate portion of the molecule, this method focuses on the UV-active acefylline component as a surrogate for the concentration of the entire active ingredient. The presented protocol is designed to be specific, accurate, and precise, making it suitable for quality control and research and development environments.

Introduction

Acefylline Methylsilanol Mannuronate is a cosmetic ingredient that combines the skin-conditioning properties of methylsilanol mannuronate with the stimulating effects of acefylline. Accurate quantification of this active ingredient in final formulations is crucial for ensuring product quality and efficacy. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method that is straightforward to implement and has been developed based on established analytical methodologies for acefylline and its derivatives.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

Parameter	Recommended Conditions
HPLC System	Isocratic HPLC with UV-Vis Detector
Column	C18 (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	25 mM Ammonium Acetate: Acetonitrile (70:30 v/v), pH adjusted to 7.3
Flow Rate	1.0 mL/min
Detection Wavelength	274 nm
Injection Volume	20 μ L
Column Temperature	Ambient
Run Time	10 minutes

Preparation of Solutions

2.2.1. Mobile Phase Preparation

Prepare a 25 mM solution of Ammonium Acetate in HPLC-grade water. Adjust the pH to 7.3 using a suitable acid or base. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.

2.2.2. Standard Stock Solution Preparation (1000 μ g/mL of Acefylline)

Accurately weigh approximately 100 mg of Acefylline reference standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate to dissolve. Make up the volume to 100 mL with the mobile phase.

2.2.3. Preparation of Working Standard Solutions

From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting with the mobile phase. These will be used to construct the calibration curve.

2.2.4. Sample Solution Preparation

For cream or lotion formulations, accurately weigh an amount of the product equivalent to 10 mg of Acefylline Methylsilanol Mannuronate into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the active ingredient. Make up the volume to 100 mL with the mobile phase and mix thoroughly. Filter the solution through a 0.45 µm syringe filter before injection.[\[1\]](#)

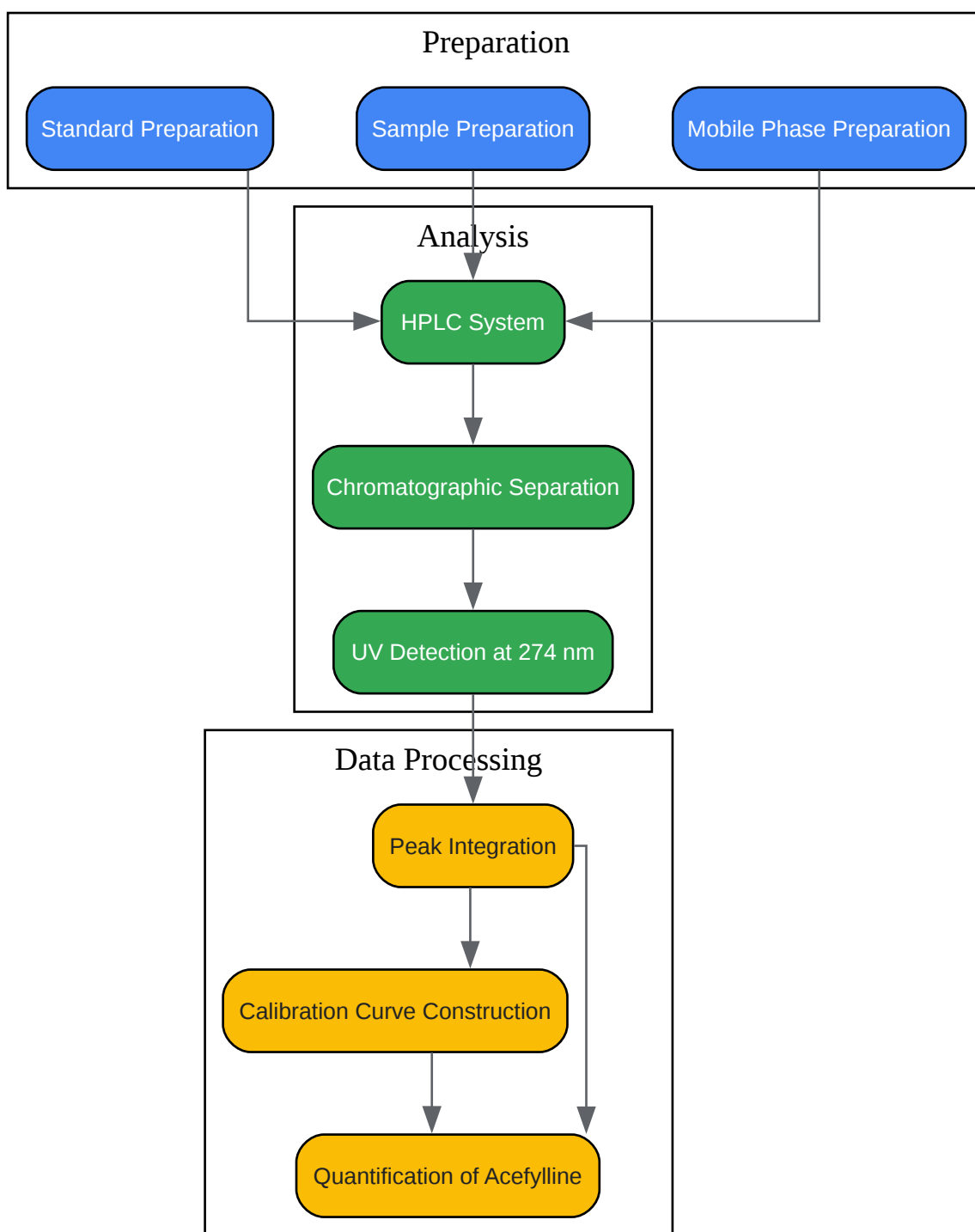
Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following is a summary of typical validation parameters for the analysis of acefylline.

Validation Parameter	Typical Results
Linearity (R^2)	> 0.999
Range	10 - 100 µg/mL
Accuracy (% Recovery)	98.0% - 102.0% [2]
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	~0.5 µg/mL
Limit of Quantification (LOQ)	~1.5 µg/mL
Specificity	No interference from common formulation excipients

Experimental Workflow

The general workflow for the analysis is depicted in the following diagram.



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Caption: Experimental workflow for the HPLC quantification of Acefylline.

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient means for quantifying the acefylline content in Acefylline Methylsilanol Mannuronate formulations. The method is simple, accurate, and precise, making it a valuable tool for quality control and research in the cosmetic and pharmaceutical industries. It is important to note that this method quantifies the acefylline moiety and assumes a stable stoichiometric ratio with the methylsilanol mannuronate portion in the intact ingredient. For stability-indicating assays of the complete molecule, further method development and validation may be required.

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References

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